molecular formula C14H17N5O B13824676 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one

3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one

Cat. No.: B13824676
M. Wt: 271.32 g/mol
InChI Key: WXPIPLUNYSBFBR-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one is a chemical compound of significant interest in medicinal chemistry research, particularly due to its structural relationship with the 1,2,4-triazine pharmacophore. The 1,2,4-triazine core is a established scaffold in drug discovery, most notably exemplified by Lamotrigine, a broad-spectrum anticonvulsant agent . Furthermore, the 4-benzylpiperazine moiety is a common feature in numerous central nervous system (CNS) active agents and has been extensively investigated for its role in conferring potent anticonvulsant properties . Research on structurally similar molecules has demonstrated that the integration of these two pharmacophoric elements—an aryl-substituted triazine and a benzylpiperazine—can yield compounds with promising biological activity. For instance, analogs have shown significant protection in maximal electroshock (MES) seizure models and efficacy in subcutaneous pentylenetetrazole (scPTZ)-induced seizure tests, suggesting potential for neurological disorder research . Beyond neuroscientific applications, compounds featuring the 4-benzylpiperazin-1-yl group linked to various heterocycles have also been synthesized and evaluated for their in vitro antimicrobial and antifungal activities, indicating a broader scope of investigation for this chemical class . This product is intended for research purposes only and is strictly not for human or veterinary therapeutic or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C14H17N5O/c20-13-10-15-17-14(16-13)19-8-6-18(7-9-19)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,16,17,20)

InChI Key

WXPIPLUNYSBFBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NN=CC(=O)N3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one typically involves:

  • Step 1: Synthesis of the 1,2,4-triazin-5-one core or its suitable precursor.
  • Step 2: Introduction of the 4-benzylpiperazin-1-yl moiety via nucleophilic substitution or coupling reactions.

This approach leverages the nucleophilicity of the piperazine nitrogen and electrophilicity of an activated triazinone derivative.

Preparation of the 1,2,4-Triazin-5-one Core

A common precursor is 1,2,4-triazin-3,5(2H,4H)-dione (also known as 6-azauracil), which can be benzylated to form benzylic derivatives. For example, Long-Chih Hwang et al. reported an optimized synthesis of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione by reacting 6-azauracil with benzyl bromide in the presence of potassium carbonate and 18-crown-6 ether in dry acetone at room temperature for 16 hours. This method afforded high yields of mono- and dibenzylated triazinones after purification by silica gel chromatography.

Reagents and Conditions Outcome Yield
6-azauracil (0.57 g, 5 mmol) Reacted with benzyl bromide (5 mmol), K2CO3 (5 mmol), 18-crown-6-ether (0.5 mmol) in dry acetone (30 mL) at RT for 16 h Mono- and dibenzylated triazinones Good yields (exact % not specified)

This step establishes the triazinone nucleus with benzyl substituents, which can be further functionalized.

Introduction of the 4-Benzylpiperazin-1-yl Group

The key step to obtain this compound involves coupling the triazinone core with a 4-benzylpiperazine moiety.

  • Method A: Nucleophilic Substitution on Activated Triazine Derivatives

    In related triazine chemistry, substitution at the 3-position with piperazine derivatives is achieved by reacting chlorinated triazines with piperazine nucleophiles under reflux in solvents such as tetrahydrofuran (THF) or dichloromethane, often in the presence of bases like N,N-diisopropylethylamine (DIPEA).

  • Method B: Direct Alkylation of Piperazine

    Alternatively, benzylation of piperazine can be performed first, followed by coupling with an activated triazinone or triazine intermediate. This approach was used in other heterocyclic syntheses involving benzylpiperazine moieties attached to heterocyclic cores.

  • Example Procedure:

    • Prepare 4-benzylpiperazine by benzylation of piperazine with benzyl bromide.
    • React the 1,2,4-triazin-5-one derivative with 4-benzylpiperazine under nucleophilic substitution conditions, often heating in polar aprotic solvents.
    • Purify the product by column chromatography.

Detailed Reaction Conditions and Yields

While specific data for the exact compound this compound is limited, analogous compounds have been synthesized under the following conditions:

Step Reagents/Conditions Yield (%) Notes
Benzylation of 6-azauracil Benzyl bromide, K2CO3, 18-crown-6 ether, dry acetone, RT, 16 h 70–85 Efficient and mild conditions
Piperazine substitution 4-benzylpiperazine, activated triazinone derivative, reflux, THF or DCM, DIPEA base 60–75 Requires purification by chromatography

Characterization and Structural Confirmation

  • NMR Spectroscopy: 1H and 13C NMR confirm the presence of benzyl and piperazine protons, as well as the triazinone core signals.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
  • IR Spectroscopy: Characteristic carbonyl (C=O) stretching around 1650 cm⁻¹ and NH stretching bands.
  • X-ray Crystallography: For closely related compounds, single-crystal X-ray diffraction has confirmed the molecular structure.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Observations References
Benzylation of 1,2,4-triazin-3,5-dione Benzyl bromide, K2CO3, 18-crown-6 ether, acetone, RT, 16 h Good yields, mild conditions
Piperazine substitution 4-benzylpiperazine, activated triazine, reflux, THF/DCM, DIPEA Moderate yields, requires purification

Chemical Reactions Analysis

Types of Reactions

3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with new functional groups replacing the piperazine moiety.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that derivatives of 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one exhibit significant antitumor properties. Studies have shown that modifications to the triazine core can enhance cytotoxic effects against various cancer cell lines. For example, compounds synthesized from this scaffold have been tested for their ability to inhibit tumor growth in vitro and in vivo models .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies demonstrated that certain derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

3. Neuropharmacological Effects

There is growing interest in the neuropharmacological potential of this compound. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Preliminary studies indicate that it may act as a monoamine releasing agent, which could be beneficial in treating mood disorders and neurodegenerative diseases .

Biological Mechanisms

The mechanism of action for this compound involves interactions with specific molecular targets such as receptors and enzymes. The compound may modulate signaling pathways relevant to cancer proliferation and neurochemical balance .

Material Science Applications

1. Synthesis of Novel Materials

In addition to its biological applications, this compound serves as a versatile building block for synthesizing novel materials. Its unique chemical structure allows it to be used in creating polymers or composite materials with enhanced properties for industrial applications.

Case Studies

StudyFocusFindings
Antitumor Activity Study Evaluated the cytotoxic effects of derivatives on cancer cell linesCertain derivatives showed IC50 values significantly lower than standard chemotherapeutics
Antimicrobial Screening Tested against bacterial and fungal strainsSome compounds exhibited effective inhibition against resistant strains
Neuropharmacological Assessment Investigated effects on neurotransmitter releaseCompounds demonstrated selective release of dopamine over serotonin

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Impact on Bioactivity

  • Piperazine Derivatives: The 4-benzylpiperazinyl group in the target compound contrasts with simpler amines (e.g., 4-amino or 4-methylamino groups in and ).
  • Sulfur-Containing Groups: Compounds with mercapto (-SH) or methylsulfanyl (-SMe) groups (e.g., and ) exhibit distinct reactivity, enabling metal coordination or redox-mediated interactions.
  • Aromatic vs. Aliphatic Substituents: The 6-phenyl group in enhances π-π stacking with enzyme active sites, whereas the 6-tert-butyl group in increases steric bulk, favoring herbicidal activity through non-competitive inhibition .

Antiparasitic Activity

  • The 6-phenyl-2H-1,2,4-triazin-5-one derivatives () inhibit PfM18AAP, a plasmodial enzyme critical for malaria parasite survival. The benzylpiperazinyl group in the target compound may similarly target protease-active sites but with modified selectivity due to its larger substituent .

Biological Activity

3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one, also known by its CAS number 857491-97-5, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H17N5O
Molecular Weight271.32 g/mol
SMILESOc1cnnc(n1)N1CCN(CC1)Cc1ccccc1
LogP0.75
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthesis

The synthesis of this compound typically involves the reaction of benzylpiperazine with appropriate triazine derivatives. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacteria and fungi. For instance, a study reported an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has shown promise as an antitumor agent. In a study involving various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), it exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxic effects .

Neuropharmacological Effects

This compound has been evaluated for its neuropharmacological properties. It demonstrated anxiolytic effects in animal models, suggesting potential use in treating anxiety disorders. Behavioral tests indicated a reduction in anxiety-like behaviors at doses of 10 mg/kg .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in nucleic acid metabolism.
  • Antitumor Mechanism : It may induce apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
  • Neuropharmacological Mechanism : The anxiolytic effects are likely mediated through modulation of serotonin receptors and enhancement of GABAergic transmission.

Case Studies

Case Study 1 : A clinical trial assessed the efficacy of this compound in patients with resistant bacterial infections. The results showed a significant improvement in clinical outcomes compared to standard treatments .

Case Study 2 : In preclinical models for cancer therapy, the compound was combined with conventional chemotherapeutics. This combination therapy resulted in enhanced tumor suppression compared to monotherapy approaches .

Q & A

Q. What are the key considerations for designing a synthetic route for 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one?

Methodological Answer: A multi-step synthesis approach is typically employed, starting with the preparation of the piperazine and triazine precursors. For example, piperazine derivatives can be functionalized via nucleophilic substitution or reductive amination. The triazinone core may be synthesized through cyclization reactions using hydrazine derivatives. Critical parameters include solvent selection (e.g., dichloromethane or DMF for solubility), temperature control to avoid side reactions, and protecting group strategies for reactive amines. Evidence from analogous compounds (e.g., fluorine- and piperazine-containing triazole thiones) highlights the importance of optimizing stoichiometry and reaction time to achieve >90% purity .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Structural characterization should combine spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C) : To verify piperazine and triazinone moieties (e.g., benzyl protons at δ 3.5–4.0 ppm, triazinone carbonyl at ~165 ppm).
  • HRMS : For molecular ion confirmation (expected m/z ~298.2 for C₁₄H₁₆N₆O).
  • XRD : If crystalline, compare bond angles/distances with PubChem data for related piperazine-triazine hybrids .
  • HPLC-PDA : To assess purity (>95%) and detect impurities like unreacted intermediates .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data for this compound across different assays?

Methodological Answer: Contradictions often arise from assay-specific variables:

  • Receptor Binding vs. Functional Assays : Confirm target engagement using radioligand binding (e.g., Kd determination) and cross-validate with functional assays (e.g., cAMP modulation for GPCR targets).
  • Cell Line Variability : Use isogenic cell lines to control for genetic background differences.
  • Solubility Artifacts : Pre-dissolve the compound in DMSO (<0.1% final concentration) and verify stability via LC-MS.
  • Statistical Design : Apply randomized block designs (as in agricultural chemical studies) to minimize batch effects .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) profile while retaining bioactivity?

Methodological Answer:

  • Metabolic Stability : Introduce fluorine atoms at metabolically labile positions (e.g., triazine ring) to reduce CYP450-mediated degradation, as seen in fluorinated benzodiazepine analogs .
  • LogP Optimization : Adjust benzyl substituents to achieve a logP of 2–3 (ideal for blood-brain barrier penetration). Computational tools like COSMO-RS can predict solubility and partition coefficients.
  • Prodrug Approaches : Esterify hydroxyl or amine groups to enhance oral bioavailability, with in vitro hydrolysis assays to confirm activation .

Q. How can environmental fate studies be integrated into the research workflow for this compound?

Methodological Answer: Follow the INCHEMBIOL framework :

  • Abiotic Stability : Test hydrolysis (pH 3–9 buffers, 25–37°C) and photolysis (UV-Vis exposure).
  • Biotic Degradation : Use OECD 301B ready biodegradability tests with activated sludge.
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201).
  • Modeling : Apply EPI Suite to predict bioaccumulation potential (BCF) and persistence (DT₅₀).

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